molecular formula C11H12Br2O2 B12131320 Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate

Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate

Cat. No.: B12131320
M. Wt: 336.02 g/mol
InChI Key: FICXGJUGZHHBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H12Br2O2 It is a brominated ester that features a bromophenyl group and a methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 2-methyl-3-phenylpropanoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted esters or phenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate involves its interaction with molecular targets through its brominated phenyl and ester groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of other reagents. The compound’s bromine atoms can participate in electrophilic or nucleophilic reactions, while the ester group can undergo hydrolysis or reduction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-3-phenylpropanoate: Similar structure but lacks the additional bromine atom on the phenyl ring.

    Methyl 2-chloro-3-(4-chlorophenyl)-2-methylpropanoate: Similar ester structure but with chlorine atoms instead of bromine.

    Ethyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual bromination can enhance its electrophilic properties and make it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C11H12Br2O2

Molecular Weight

336.02 g/mol

IUPAC Name

methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate

InChI

InChI=1S/C11H12Br2O2/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3

InChI Key

FICXGJUGZHHBPK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)(C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.